![molecular formula C6H8N2O2 B011500 2-Oxa-3-azabicyclo[2.2.1]hept-5-ene-3-carboxamide CAS No. 104308-36-3](/img/structure/B11500.png)
2-Oxa-3-azabicyclo[2.2.1]hept-5-ene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Oxa-3-azabicyclo[2.2.1]hept-5-ene-3-carboxamide, also known as oxabicycloheptene sulfonamide (OBHS), is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. OBHS belongs to the family of bicyclic compounds and has a unique chemical structure that makes it an attractive candidate for drug development.
Mechanism Of Action
The exact mechanism of action of OBHS is not fully understood, but it is believed to work by inhibiting the aggregation of beta-amyloid peptides and interfering with the formation of toxic protein aggregates in the brain. OBHS has also been shown to have anti-inflammatory properties, which may contribute to its therapeutic effects.
Biochemical And Physiological Effects
OBHS has been shown to have a range of biochemical and physiological effects, including the inhibition of beta-amyloid aggregation, the reduction of oxidative stress, and the modulation of inflammatory pathways. These effects make it a promising candidate for the treatment of a range of neurological disorders.
Advantages And Limitations For Lab Experiments
One advantage of OBHS is its unique chemical structure, which makes it an attractive candidate for drug development. However, one limitation of OBHS is that its mechanism of action is not fully understood, which makes it difficult to predict its potential side effects and interactions with other drugs.
Future Directions
There are several future directions for research on OBHS, including:
1. Further studies to elucidate the mechanism of action of OBHS and its potential therapeutic applications.
2. Development of new synthesis methods for OBHS that are more efficient and environmentally friendly.
3. Exploration of the potential of OBHS as a treatment for other neurological disorders, such as Huntington's disease and amyotrophic lateral sclerosis.
4. Investigation of the potential side effects and interactions of OBHS with other drugs.
5. Development of OBHS-based drug delivery systems for targeted drug delivery to the brain.
In conclusion, OBHS is a promising compound that has the potential to be developed into a therapeutic agent for the treatment of neurological disorders. Further research is needed to fully understand its mechanism of action and potential therapeutic applications.
Synthesis Methods
OBHS can be synthesized using a variety of methods, including the reaction of 2-oxabicyclo[2.2.1]hept-5-ene-3-carboxylic acid with sulfonamide reagents. The reaction typically involves the use of strong acids or bases to promote the formation of the desired product. Other methods, such as the use of palladium-catalyzed coupling reactions, have also been reported.
Scientific Research Applications
OBHS has been the subject of extensive research in recent years due to its potential therapeutic applications. One area of interest is its use as a potential treatment for neurological disorders, such as Alzheimer's disease and Parkinson's disease. OBHS has been shown to inhibit the aggregation of beta-amyloid peptides, which are associated with the development of Alzheimer's disease.
properties
CAS RN |
104308-36-3 |
|---|---|
Product Name |
2-Oxa-3-azabicyclo[2.2.1]hept-5-ene-3-carboxamide |
Molecular Formula |
C6H8N2O2 |
Molecular Weight |
140.14 g/mol |
IUPAC Name |
2-oxa-3-azabicyclo[2.2.1]hept-5-ene-3-carboxamide |
InChI |
InChI=1S/C6H8N2O2/c7-6(9)8-4-1-2-5(3-4)10-8/h1-2,4-5H,3H2,(H2,7,9) |
InChI Key |
YWCIPKNVYCZDOZ-UHFFFAOYSA-N |
SMILES |
C1C2C=CC1ON2C(=O)N |
Canonical SMILES |
C1C2C=CC1ON2C(=O)N |
synonyms |
2-Oxa-3-azabicyclo[2.2.1]hept-5-ene-3-carboxamide(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



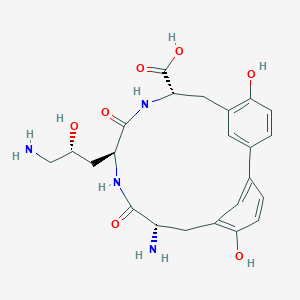
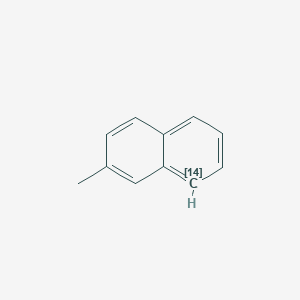
![4-[4-(Decyloxy)-3-fluorophenyl]-benzoic acid](/img/structure/B11421.png)
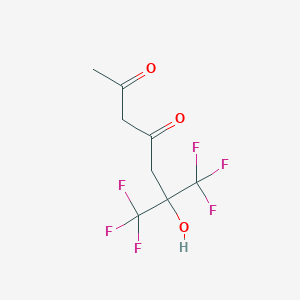
![6-(2-Chloro-ethyl)-4-methoxy-benzo[1,3]dioxole-5-carbaldehyde](/img/structure/B11424.png)
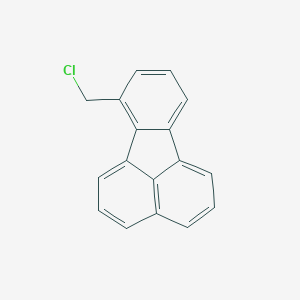


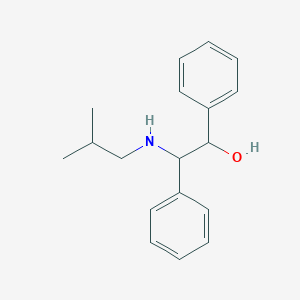
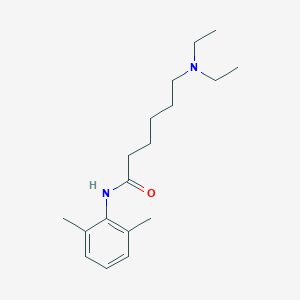
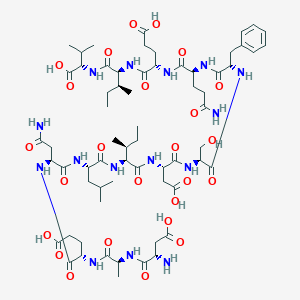
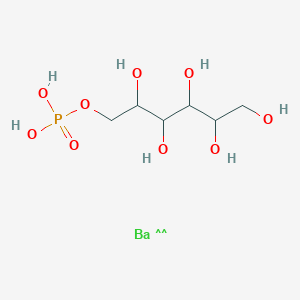
![4-[(2-Methylpropan-2-yl)oxy]-2-[(3-nitropyridin-2-yl)sulfanylamino]-4-oxobutanoic acid](/img/structure/B11453.png)
